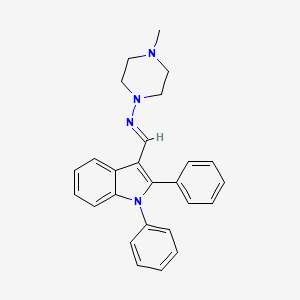

(E)-N-((1,2-diphenyl-1H-indol-3-yl)methylene)-4-methylpiperazin-1-amine

Description

The compound (E)-N-((1,2-diphenyl-1H-indol-3-yl)methylene)-4-methylpiperazin-1-amine is a Schiff base derivative featuring a 1,2-diphenyl-substituted indole core linked via a methylene bridge to a 4-methylpiperazine moiety. Its structure combines aromatic indole and piperazine components, which are common in bioactive molecules targeting neurological or antimicrobial pathways.

Properties

IUPAC Name |

(E)-1-(1,2-diphenylindol-3-yl)-N-(4-methylpiperazin-1-yl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4/c1-28-16-18-29(19-17-28)27-20-24-23-14-8-9-15-25(23)30(22-12-6-3-7-13-22)26(24)21-10-4-2-5-11-21/h2-15,20H,16-19H2,1H3/b27-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDISLKYPDVOOHJ-NHFJDJAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)N=CC2=C(N(C3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)/N=C/C2=C(N(C3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1,2-diphenyl-1H-indol-3-yl)methylene)-4-methylpiperazin-1-amine typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Methylene Bridge Formation: The methylene bridge is introduced by reacting the indole derivative with formaldehyde or a similar methylene donor.

Piperazine Derivatization: The final step involves the reaction of the intermediate with 4-methylpiperazine under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((1,2-diphenyl-1H-indol-3-yl)methylene)-4-methylpiperazin-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-N-((1,2-diphenyl-1H-indol-3-yl)methylene)-4-methylpiperazin-1-amine would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Indole-Based Analogs

N-(1H-Indol-3-ylmethylidene)-4-methylpiperazin-1-amine

This analog (C₁₄H₁₈N₄) shares the indole-piperazine scaffold but lacks the 1,2-diphenyl substitution on the indole ring. Crystallographic data (monoclinic, space group Pn) reveal a planar indole core with intermolecular N–H···N hydrogen bonds stabilizing the lattice .

Comparison with Heterocyclic Derivatives

Pyrazole-Based Analogs

The compound (E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine replaces the indole core with a pyrazole ring. Its synthesis involves condensation of hydrazines with aldehydes, yielding antibacterial activity (e.g., against Staphylococcus aureus) . The pyrazole’s smaller aromatic system may reduce hydrophobic interactions compared to the indole derivative, but its electron-rich nature could enhance binding to bacterial targets.

Imidazopyridine Derivatives

(E)-N-((2-(4-Fluorophenyl)-6-methylimidazo[1,2-α]pyridin-3-yl)methylene)-4-methylbenzenamine features an imidazopyridine core.

Substituent Effects on Piperazine and Methylene Bridge

Piperazine Modifications

- 4-(2-Methoxyphenyl)piperazine Derivatives : Compounds like N-[(E)-(2,3-dimethoxyphenyl)methylene]-4-(2-methoxyphenyl)piperazin-1-amine (C₂₁H₂₅N₃O₃) introduce methoxy groups on both the benzylidene and piperazine moieties. These electron-donating groups enhance solubility but may reduce membrane permeability .

- Trifluoromethyl-Substituted Piperazines : Derivatives in feature trifluoromethyl groups, increasing lipophilicity and metabolic stability. For example, N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine (C₂₅H₃₆F₃N₃O₂) has a molecular weight of 468.2 g/mol, significantly bulkier than the target compound .

Benzylidene Substituents

- Nitro and Chloro Groups : N-[(E)-(4-Chloro-3-nitrophenyl)methylene]-4-phenylpiperazin-1-amine (C₁₇H₁₇ClN₄O₂) incorporates electron-withdrawing groups, which could polarize the imine bond and alter reactivity .

Biological Activity

The compound (E)-N-((1,2-diphenyl-1H-indol-3-yl)methylene)-4-methylpiperazin-1-amine has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, including its effects on various cellular processes and its potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an indole moiety and a piperazine ring. The indole structure is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of the piperazine ring enhances its pharmacological profile by improving solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to indole derivatives. For instance, derivatives of indole have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer). The IC50 values for these compounds often range in the low micromolar concentrations, indicating potent activity.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 3.79 | Apoptosis induction |

| Compound B | NCI-H460 | 12.50 | Cell cycle arrest |

| Compound C | HepG2 | 17.82 | Inhibition of angiogenesis |

The specific compound This compound has been evaluated for its cytotoxic effects, showing promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial activity against a range of pathogens. Studies have reported minimum inhibitory concentration (MIC) values indicating effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.50 |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

The biological activity of This compound is attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It may interfere with the cell cycle progression, particularly at the G2/M phase, which is critical for cancer cell proliferation.

- Inhibition of Angiogenesis : By disrupting the formation of new blood vessels, it can limit tumor growth and metastasis.

Study 1: Anticancer Efficacy

In a study conducted by researchers at [source], the compound was tested against multiple cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner. The study concluded that further development could lead to effective cancer therapies.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of the compound against clinical isolates of bacteria. The results showed that it effectively inhibited bacterial growth, suggesting potential use as a novel antibiotic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.